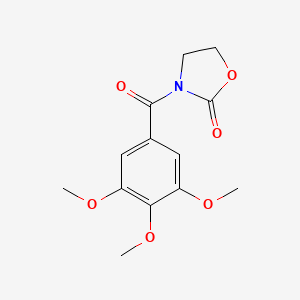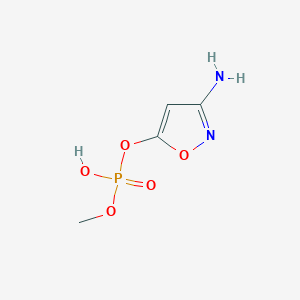
5-(3-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(tert-Butyl)phenyl)-3,4-dimethylisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a dimethylisoxazole moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(tert-Butyl)phenyl)-3,4-dimethylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-(tert-butyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using acetic anhydride to yield the desired isoxazole compound. The reaction conditions often include the use of a base such as pyridine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5-(3-(tert-Butyl)phenyl)-3,4-dimethylisoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-(tert-Butyl)phenyl)-3,4-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-(3-(tert-Butyl)phenyl)-3,4-dimethylisoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(3-(tert-Butyl)phenyl)-3,4-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-3,4-dimethylisoxazole: Lacks the tert-butyl group, which may affect its chemical and biological properties.
5-(3-Methylphenyl)-3,4-dimethylisoxazole: Contains a methyl group instead of a tert-butyl group, leading to differences in steric and electronic effects.
Uniqueness
The presence of the tert-butyl group in 5-(3-(tert-Butyl)phenyl)-3,4-dimethylisoxazole imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
Numéro CAS |
61314-45-2 |
|---|---|
Formule moléculaire |
C15H19NO |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
5-(3-tert-butylphenyl)-3,4-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C15H19NO/c1-10-11(2)16-17-14(10)12-7-6-8-13(9-12)15(3,4)5/h6-9H,1-5H3 |
Clé InChI |
AEANMXORSYLNSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(ON=C1C)C2=CC(=CC=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline](/img/structure/B12910501.png)
![3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one](/img/structure/B12910504.png)
![2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine](/img/structure/B12910505.png)


![{4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide](/img/structure/B12910518.png)


![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one](/img/structure/B12910529.png)
![O-[(Furan-2-yl)methyl]hydroxylamine](/img/structure/B12910539.png)

